

## Application Notes and Protocols for Liquid-Liquid Extraction of Metal-Dithizonate Complexes

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#### Introduction

Liquid-liquid extraction (LLE) is a widely employed technique for the selective separation and preconcentration of metal ions from aqueous solutions. **Dithizone** (diphenylthiocarbazone) is a highly effective chelating agent that forms intensely colored complexes with a variety of metal ions. These metal-dithizonate complexes are sparingly soluble in water but readily soluble in organic solvents, making them ideal for separation by LLE. The selectivity of the extraction can be finely tuned by controlling the pH of the aqueous phase and by using masking agents. This application note provides a detailed protocol for the liquid-liquid extraction of metal-dithizonate complexes and their subsequent quantification.

#### **Principle of Extraction**

**Dithizone**, a weak acid, exists in equilibrium between its keto and enol tautomeric forms. In an organic solvent, it is shaken with an aqueous solution containing metal ions. The **dithizone** deprotonates and forms a stable, neutral metal-dithizonate chelate. This complex is then partitioned into the organic phase. The general reaction can be represented as:

$$M^{n+}$$
 (ag) + n H<sub>2</sub>Dz (org)  $\rightleftharpoons$  M(HDz)<sub>n</sub> (org) + n H<sup>+</sup> (ag)



Where  $M^{n+}$  is the metal ion, and  $H_2Dz$  represents **dithizone**. The equilibrium of this reaction is highly dependent on the pH of the aqueous solution. By adjusting the pH, selective extraction of different metal ions can be achieved.

#### **Data Presentation**

Table 1: Optimal pH for Extraction of Various Metal-

**Dithizonates** 

| Metal Ion                   | Optimal pH Range for Extraction |  |
|-----------------------------|---------------------------------|--|
| Lead (Pb <sup>2+</sup> )    | 8.5 - 11[1][2]                  |  |
| Cadmium (Cd <sup>2+</sup> ) | 3.0 - 10[3][4][5]               |  |
| Zinc (Zn <sup>2+</sup> )    | 4.0 - 5.5[3]                    |  |
| Copper (Cu <sup>2+</sup> )  | 8.0 - 10[4][5]                  |  |
| Mercury (Hg <sup>2+</sup> ) | Acidic medium[6]                |  |
| Silver (Ag+)                | Acidic to neutral [no_cite]     |  |

#### **Table 2: Spectrophotometric Data for Metal-Dithizonate**

**Complexes** 

| Metal-Dithizonate Complex | Organic Solvent                       | λmax (nm)       |
|---------------------------|---------------------------------------|-----------------|
| Lead (Pb)-Dithizonate     | Chloroform/Methylene Chloride         | 510 - 520[2][7] |
| Cadmium (Cd)-Dithizonate  | Carbon Tetrachloride/Triton X-<br>114 | 500 - 519[8]    |
| Zinc (Zn)-Dithizonate     | Carbon Tetrachloride/SDS<br>Micelles  | 535 - 540[9]    |
| Mercury (Hg)-Dithizonate  | Carbon Tetrachloride                  | 488.8[10]       |
| Bismuth (Bi)-Dithizonate  | Not Specified                         | 490[11]         |
| Dithizone (reagent)       | Carbon Tetrachloride                  | 450, 620[11]    |
|                           | •                                     |                 |



## **Table 3: Extraction Efficiency of Selected Metal- Dithizonates**

This table presents data from a study on supercritical CO2 extraction using **dithizone** as a chelating agent at a pressure of 120 bar and a temperature of 50°C.[4][5]

| Metal Ion                   | Extraction Time (min) | Extraction Efficiency (%) |
|-----------------------------|-----------------------|---------------------------|
| Copper (Cu <sup>2+</sup> )  | 30                    | 61.12                     |
| 60                          | 68.65                 | _                         |
| 120                         | 73.52                 |                           |
| Zinc (Zn <sup>2+</sup> )    | 30                    | 78.33                     |
| 60                          | 81.40                 |                           |
| 120                         | 87.00                 |                           |
| Cadmium (Cd <sup>2+</sup> ) | 30                    | 70.60                     |
| 60                          | 78.80                 |                           |
| 120                         | 82.80                 | -                         |

# **Experimental Protocols**Preparation of Reagents

- a) Dithizone Stock Solution (e.g., 0.01% w/v):
- Accurately weigh 0.01 g of dithizone powder.[12]
- Transfer the powder to a 100 mL volumetric flask.
- Dissolve the dithizone in a suitable organic solvent such as chloroform or carbon tetrachloride.[12]
- Make up the volume to the 100 mL mark with the solvent and mix thoroughly.



- Store the solution in a dark, cool place as it is light-sensitive and should be prepared fresh for optimal results.[13]
- b) Metal Standard Solutions (e.g., 1000 ppm):
- Use commercially available certified stock solutions or prepare by dissolving a high-purity salt of the metal in deionized water with a small amount of acid to prevent hydrolysis. For example, dissolve 0.1599 g of Pb(NO<sub>3</sub>)<sub>2</sub> in water, add 10 mL of concentrated HNO<sub>3</sub>, and dilute to 1000 mL for a 100 μg/mL (100 ppm) lead standard solution.[7]
- c) Buffer Solutions:
- Prepare buffer solutions of the desired pH to control the acidity of the aqueous phase during extraction. For example, a pH 11 buffer can be prepared by mixing 225 mL of 0.2 M sodium carbonate and 25 mL of 0.2 M sodium bicarbonate and diluting to 1000 mL.[1]
- d) Masking Agent Solution (optional):
- To prevent interference from other metal ions, a masking agent such as potassium cyanide (KCN) can be used. For instance, a 10% KCN solution can be prepared by dissolving 10 g of KCN in 100 mL of deionized water.[2] Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

#### **Liquid-Liquid Extraction Procedure**

- Pipette a known volume of the aqueous sample containing the metal ion of interest into a separatory funnel.
- Add the appropriate buffer solution to adjust the pH to the optimal range for the target metal (see Table 1).
- If necessary, add the masking agent solution to complex with interfering ions.
- Add a measured volume of the dithizone solution in the organic solvent to the separatory funnel.
- Stopper the funnel and shake vigorously for 1-2 minutes to ensure thorough mixing and complex formation.[7][14] Periodically vent the funnel to release any pressure buildup.



- Allow the two phases to separate completely. The organic layer, containing the colored metal-dithizonate complex, is typically the denser layer at the bottom (for chloroform and carbon tetrachloride).
- Carefully drain the organic layer into a clean, dry collection vessel.
- Repeat the extraction with fresh portions of the dithizone solution until the organic layer remains green, indicating that all the target metal has been extracted.
- · Combine the organic extracts.

#### Quantification

The concentration of the metal-dithizonate complex in the organic phase can be determined using several analytical techniques:

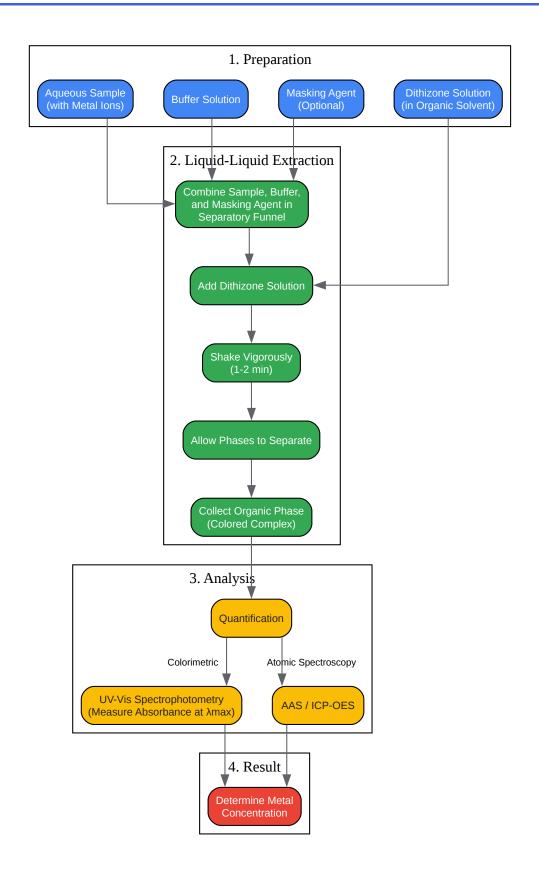
- a) UV-Vis Spectrophotometry:
- Measure the absorbance of the collected organic extract at the maximum absorption wavelength (λmax) for the specific metal-dithizonate complex (see Table 2).
- Use the organic solvent as a blank.
- Prepare a calibration curve by performing the extraction on a series of standard solutions of known concentrations.
- Determine the concentration of the metal in the original sample from the calibration curve.
- b) Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES):
- The organic extract containing the metal-dithizonate complex can be directly aspirated into the instrument for analysis.
- Alternatively, the metal can be back-extracted into an acidic aqueous solution before analysis.



• Quantification is achieved by comparing the signal from the sample to that of standard solutions.

### **Mandatory Visualizations**





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Caption: Workflow for the liquid-liquid extraction and analysis of metal-dithizonate complexes.



#### **Safety Precautions**

- Dithizone and its solutions can be toxic and should be handled with care.[15]
- Organic solvents such as chloroform and carbon tetrachloride are hazardous and should be used in a well-ventilated fume hood.
- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- If using potassium cyanide as a masking agent, extreme caution is necessary due to its high toxicity. Always work in a fume hood and have an appropriate safety plan in place.
- Dispose of all chemical waste according to institutional and local regulations.

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